molecular formula C12H8N2OS B14428647 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine CAS No. 85903-29-3

3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine

Cat. No.: B14428647
CAS No.: 85903-29-3
M. Wt: 228.27 g/mol
InChI Key: PTZOQWVNAVADSW-UHFFFAOYSA-N
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Description

3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is a heterocyclic compound that combines the structural features of thiophene, oxazole, and pyridine. These heterocyclic systems are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid with hydroxylamine to form the oxazole ring, followed by coupling with a pyridine derivative under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is unique due to its combination of these three heterocyclic systems, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing molecules with specific biological activities and material properties .

Properties

CAS No.

85903-29-3

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

3-pyridin-3-yl-5-thiophen-2-yl-1,2-oxazole

InChI

InChI=1S/C12H8N2OS/c1-3-9(8-13-5-1)10-7-11(15-14-10)12-4-2-6-16-12/h1-8H

InChI Key

PTZOQWVNAVADSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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